molecular formula C20H15BrN4O4S B5024561 3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5024561
M. Wt: 487.3 g/mol
InChI Key: LIADTDQHQOOOKJ-JLHYYAGUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-withdrawing nitro group and electron-donating amino group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the nitro group could be reduced to an amino group, and the bromo group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and amino group could increase its solubility in polar solvents .

Future Directions

Compounds with similar structures have shown promise in various areas of research, particularly in the development of new pharmaceuticals . Therefore, further studies on this compound could potentially reveal interesting biological activities.

properties

IUPAC Name

(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O4S/c1-28-18-6-3-12(7-19(18)29-2)17-11-30-20(24-17)13(9-22)10-23-16-5-4-14(25(26)27)8-15(16)21/h3-8,10-11,23H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADTDQHQOOOKJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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